REACTION_SMILES
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[Cl:1][c:2]1[s:3][c:4]([Cl:7])[cH:5][cH:6]1.[Cl:8][S:9](=[O:10])(=[O:11])[OH:12]>>[Cl:1][c:2]1[s:3][c:4]([Cl:7])[cH:5][c:6]1[S:9]([Cl:8])(=[O:10])=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(Cl)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Type
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product
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Smiles
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O=S(=O)(Cl)c1cc(Cl)sc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |